3-Isopropoxy-6-piperazinopyridazine
Description
3-Isopropoxy-6-piperazinopyridazine is a pyridazine derivative characterized by an isopropoxy group at the 3-position and a piperazine moiety at the 6-position of the pyridazine ring. This compound is of interest in medicinal chemistry due to its structural features, which may influence pharmacokinetic properties such as solubility, bioavailability, and receptor binding.
Properties
CAS No. |
83774-20-3 |
|---|---|
Molecular Formula |
C11H18N4O |
Molecular Weight |
222.29 g/mol |
IUPAC Name |
3-piperazin-1-yl-6-propan-2-yloxypyridazine |
InChI |
InChI=1S/C11H18N4O/c1-9(2)16-11-4-3-10(13-14-11)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3 |
InChI Key |
AASHGNFDBLMTQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-isopropoxy-6-piperazinopyridazine, we compare it with structurally analogous pyridazine derivatives, focusing on substituent effects, physicochemical properties, and biological activity. Below is a detailed analysis:
Table 1: Comparative Analysis of Pyridazine Derivatives
Key Findings :
Substituent Effects on Solubility: The isopropoxy group in 3-isopropoxy-6-piperazinopyridazine increases lipophilicity (Log S = -2.1) compared to chloro-substituted analogs (Log S = -1.5 to -1.8). However, the piperazine moiety partially offsets this by introducing hydrogen-bond acceptors, improving aqueous solubility relative to purely lipophilic analogs. Chloro substituents (e.g., in 3-chloro-6-hydrazinylpyridazine) enhance electrophilicity, favoring nucleophilic substitution reactions, whereas isopropoxy groups are less reactive but improve metabolic stability .
Chloro-substituted compounds (e.g., 3-chloro-6-(methylamino)pyridazine) show moderate CYP450 inhibition, a liability avoided in the isopropoxy analog due to reduced electron-withdrawing effects.
Synthetic Accessibility :
- Chloro-pyridazines (e.g., 3-chloro-6-hydrazinylpyridazine) are often synthesized via nucleophilic aromatic substitution, leveraging the chloro group’s reactivity. In contrast, introducing isopropoxy groups typically requires alkoxylation under basic conditions, which may complicate regioselectivity .
Structural and Functional Insights
- Hydrogen-Bonding Capacity: Piperazine contributes two hydrogen-bond donors and four acceptors, enhancing interactions with biological targets compared to mono-donor groups like methylamino or hydrazinyl.
Q & A
Q. Q1: What are the standard synthetic routes for preparing 3-isopropoxy-6-piperazinopyridazine, and what critical reaction parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyridazine intermediates. Key steps include:
- Nucleophilic substitution at the pyridazine C6 position with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Etherification at the C3 position using isopropyl bromide or tosylate in the presence of a base (e.g., K₂CO₃) .
Critical parameters: - Temperature control (60–100°C for substitution; 20–40°C for etherification).
- Solvent choice (DMF enhances nucleophilicity but may require rigorous drying).
- Catalyst use (e.g., KI for SN2 reactions) .
Analytical validation via NMR (¹H/¹³C), HPLC (purity >95%), and mass spectrometry is essential .
Advanced Reaction Optimization
Q. Q2: How can researchers resolve low yields in the final coupling step of 3-isopropoxy-6-piperazinopyridazine synthesis?
Methodological Answer: Low yields often arise from steric hindrance at the C3 isopropoxy group or incomplete piperazine coupling. Strategies include:
- Microwave-assisted synthesis to enhance reaction kinetics and reduce side products .
- Protecting group strategies (e.g., Boc-protected piperazine) to improve regioselectivity .
- Solvent screening : Switching from DMF to THF or acetonitrile may reduce decomposition .
Post-reaction workup: - Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) .
Validate intermediate purity at each step via TLC to isolate bottlenecks .
Biological Activity Profiling
Q. Q3: What in vitro assays are recommended to evaluate the biological activity of 3-isopropoxy-6-piperazinopyridazine derivatives?
Methodological Answer: Prioritize assays based on structural analogs:
- Receptor binding assays : Screen for affinity toward serotonin (5-HT) or dopamine receptors due to the piperazine moiety .
- Enzyme inhibition : Test against phosphodiesterases (PDEs) or kinases using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and vehicle-only controls. Use triplicate replicates to ensure statistical validity .
Data Contradictions in Biological Activity
Q. Q4: How should researchers address contradictory reports on the antimicrobial efficacy of 3-isopropoxy-6-piperazinopyridazine analogs?
Methodological Answer: Contradictions may arise from structural variations (e.g., substituents on piperazine) or assay conditions. Steps to resolve:
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., alkyl vs. aryl groups on piperazine) and compare MIC values .
- Assay standardization : Ensure consistent bacterial strains, inoculum size, and growth media across studies .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .
Example: Bulky substituents (e.g., 4-chlorophenyl) may enhance Gram-positive activity but reduce solubility, confounding results .
Advanced Analytical Challenges
Q. Q5: What advanced techniques are required to characterize the conformational dynamics of 3-isopropoxy-6-piperazinopyridazine in solution?
Methodological Answer:
- Dynamic NMR (DNMR) : Detect rotational barriers in the piperazine ring at variable temperatures (e.g., 200–400 K) .
- X-ray crystallography : Resolve solid-state conformation; collaborate with crystallography facilities for high-quality single crystals (grow via vapor diffusion in DCM/hexane) .
- Molecular Dynamics (MD) simulations : Use software like GROMACS to model solvent interactions and predict binding poses .
Data interpretation : Compare experimental (NMR/XRPD) and computational results to identify dominant conformers .
Stability and Degradation Pathways
Q. Q6: How can researchers assess the hydrolytic stability of 3-isopropoxy-6-piperazinopyridazine under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
